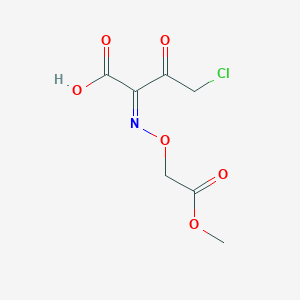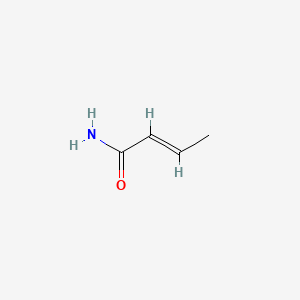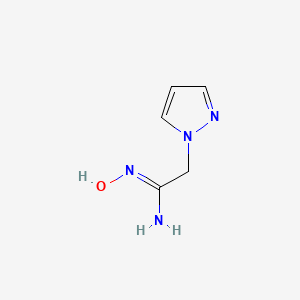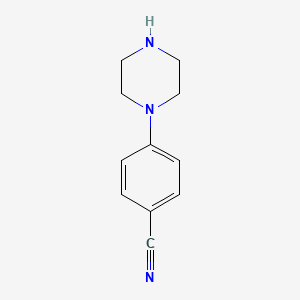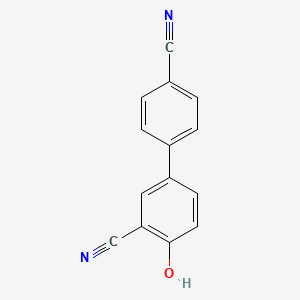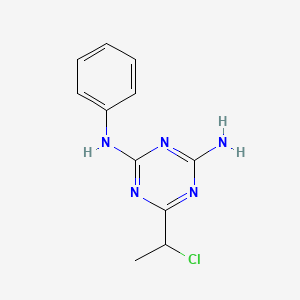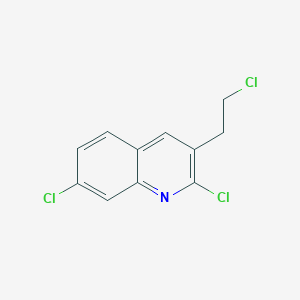
2-(3-氯苯基)环丙烷甲酸
描述
2-(3-Chlorophenyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H9ClO2 . It has a molecular weight of 196.63 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-(3-Chlorophenyl)cyclopropanecarboxylic acid is 1S/C10H9ClO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(3-Chlorophenyl)cyclopropanecarboxylic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学研究应用
1. 环境监测
2-(3-氯苯基)环丙烷甲酸在环境监测中至关重要,尤其是在人体尿液中分析拟除虫菊酯代谢物方面。Arrebola 等人(1999 年)开发了一种使用气相色谱-串联质谱法测定尿液中合成拟除虫菊酯主要代谢物(包括 2-(3-氯苯基)环丙烷甲酸)的方法。这项研究突出了该化合物在追踪环境中接触拟除虫菊酯(一类合成杀虫剂)方面的应用 (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999)。
2. 农药化学
在农药化学中,2-(3-氯苯基)环丙烷甲酸衍生物已显示出作为除草剂和杀菌剂的潜力。田等人(2009 年)以环丙烷甲酸为先导化合物,合成了 N-(取代)环丙烷甲酰基-N'-吡啶-2-基硫脲,因为它具有生物活性。一些衍生物表现出优异的除草和杀菌活性 (Tian, Song, Wang, & Liu, 2009)。
3. 药物合成
该化合物在药物合成中起着至关重要的作用。例如,郭等人(2017 年)描述了制备 (S)-2-氯-1-(3,4-二氟苯基)乙醇(替格瑞洛合成中的关键中间体,替格瑞洛是一种用于治疗急性冠状动脉综合征的药物)的酶促过程。该过程涉及将 2-氯-1-(3,4-二氟苯基)乙酮转化为手性醇,然后用于合成 2-(3,4-二氟苯基)环丙烷甲酸乙酯 (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017)。
4. 有机化学和催化
在有机化学和催化领域,2-(3-氯苯基)环丙烷甲酸用于涉及分子结构和反应机理的研究。楠山(1979 年)探索了顺式-2-取代-1-环丙烷甲酸的电离,深入了解了不同取代基对酸度和分子稳定性的影响 (Kusuyama, 1979)。
安全和危害
The compound has been classified with the signal word “Warning” and is associated with Hazard Statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
作用机制
Target of Action
The primary targets of 2-(3-Chlorophenyl)cyclopropanecarboxylic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Chlorophenyl)cyclopropanecarboxylic acid . These factors could include pH, temperature, and the presence of other molecules in the environment.
属性
IUPAC Name |
2-(3-chlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWYJGWUNQIPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901546 | |
| Record name | NoName_677 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

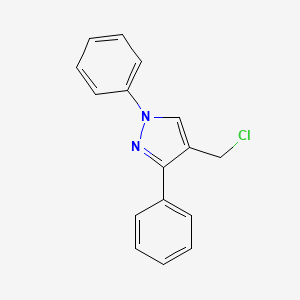
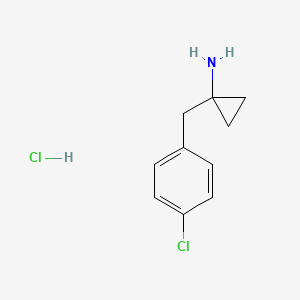
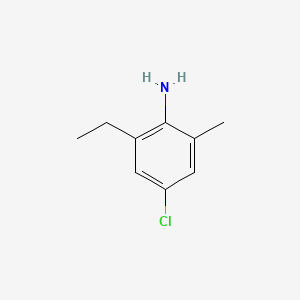
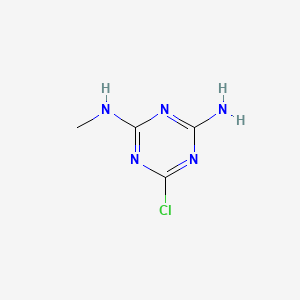
![7-Chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B3024888.png)
